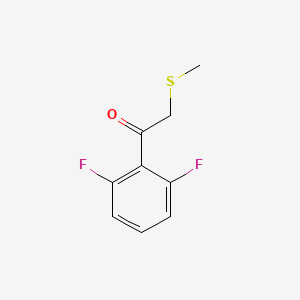
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and a methylsulfanyl group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and methylthiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to specific targets, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one can be compared with similar compounds such as:
1-(2,6-Difluorophenyl)-2-(methylsulfonyl)ethan-1-one: This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
1-(2,6-Difluorophenyl)-2-(methylthio)ethan-1-one: The presence of a thioether group instead of a sulfanyl group can affect the compound’s stability and biological activity.
1-(2,6-Difluorophenyl)-2-(methylsulfinyl)ethan-1-one:
Propriétés
Formule moléculaire |
C9H8F2OS |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Clé InChI |
ASPBPGRBWYPHQO-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=O)C1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



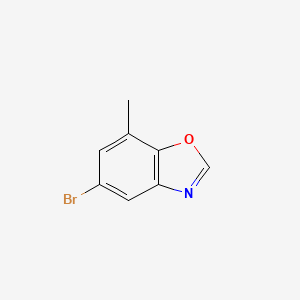
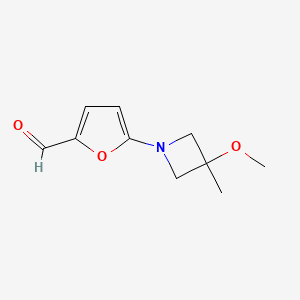

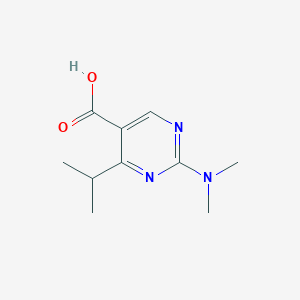
![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)
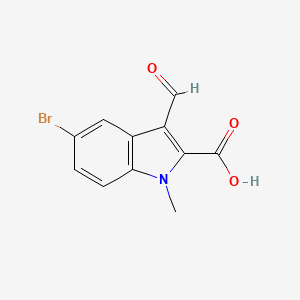

![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)
![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
